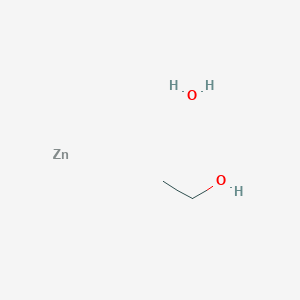
Ethanol--zinc--water (1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol–zinc–water (1/1/1) is a compound that combines ethanol, zinc, and water in equal proportions. This combination is often used in various chemical processes and research applications due to the unique properties and interactions of its components. Ethanol is a common organic solvent, zinc is a versatile metal with catalytic properties, and water is a universal solvent that facilitates various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethanol–zinc–water (1/1/1) typically involves mixing ethanol, zinc, and water in equal parts. The reaction conditions can vary depending on the desired application. For instance, the mixture can be prepared at room temperature or under controlled heating conditions to enhance the interaction between the components.
Industrial Production Methods
In industrial settings, the preparation of ethanol–zinc–water (1/1/1) may involve more sophisticated techniques to ensure consistency and purity. This can include the use of high-purity reagents, controlled environments to prevent contamination, and advanced mixing equipment to achieve a homogeneous mixture.
Chemical Reactions Analysis
Types of Reactions
Ethanol–zinc–water (1/1/1) undergoes various chemical reactions, including:
Oxidation: Ethanol can be oxidized to acetaldehyde and further to acetic acid in the presence of zinc and water.
Reduction: Zinc can act as a reducing agent in certain reactions, facilitating the reduction of other compounds.
Substitution: Ethanol can participate in substitution reactions, where its hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving ethanol–zinc–water (1/1/1) include acids, bases, and other catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from reactions involving ethanol–zinc–water (1/1/1) depend on the specific reaction conditions and reagents used. For example, the oxidation of ethanol can produce acetaldehyde and acetic acid, while reduction reactions can yield various reduced compounds.
Scientific Research Applications
Ethanol–zinc–water (1/1/1) has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a medium for certain biological reactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of various industrial chemicals and materials, including catalysts and coatings.
Mechanism of Action
The mechanism of action of ethanol–zinc–water (1/1/1) involves the interactions between its components. Ethanol acts as a solvent, facilitating the dissolution and interaction of zinc and water. Zinc can participate in catalytic processes, enhancing the reaction rates and selectivity. Water serves as a medium for the reactions, providing the necessary environment for the chemical processes to occur.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethanol–zinc–water (1/1/1) include:
Ethanol–copper–water (1/1/1): Similar in composition but with copper instead of zinc, leading to different catalytic properties.
Ethanol–iron–water (1/1/1): Contains iron, which can participate in redox reactions and has different catalytic effects compared to zinc.
Ethanol–nickel–water (1/1/1): Nickel provides unique catalytic properties, making this compound useful in different industrial applications.
Uniqueness
Ethanol–zinc–water (1/1/1) is unique due to the specific catalytic properties of zinc, which can facilitate a variety of chemical reactions. The combination of ethanol and water as solvents enhances the solubility and interaction of the components, making this compound versatile for various research and industrial applications.
Properties
CAS No. |
562071-35-6 |
|---|---|
Molecular Formula |
C2H8O2Zn |
Molecular Weight |
129.5 g/mol |
IUPAC Name |
ethanol;zinc;hydrate |
InChI |
InChI=1S/C2H6O.H2O.Zn/c1-2-3;;/h3H,2H2,1H3;1H2; |
InChI Key |
WJQMFIIGGVVXDU-UHFFFAOYSA-N |
Canonical SMILES |
CCO.O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1,4,10,13-Tetraoxa-7,16-diazacyclooctadecan-7-yl)methyl]quinoline](/img/structure/B14217772.png)
![9-[(Oxan-2-yl)oxy]non-1-en-6-yn-5-ol](/img/structure/B14217780.png)
![Acetic acid;2-[dimethyl(trimethylsilyloxy)silyl]ethanol](/img/structure/B14217784.png)
![(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid](/img/structure/B14217795.png)
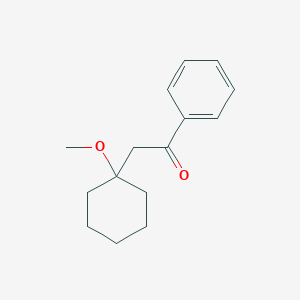
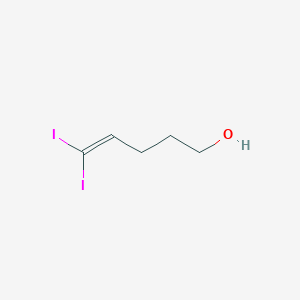
![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
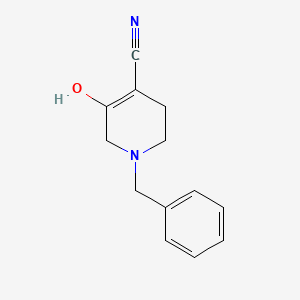
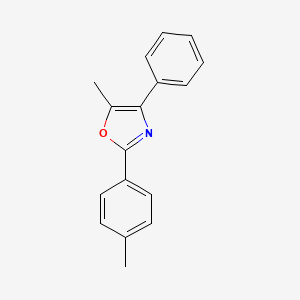
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
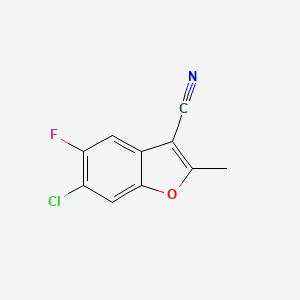
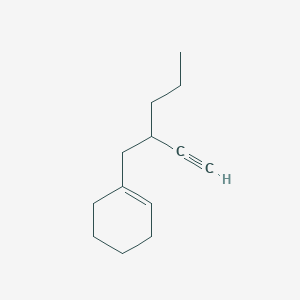
![3-[4-(Methylsulfanyl)phenyl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14217860.png)
![5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine](/img/structure/B14217863.png)
